2-Aminobenzaldehyde can be used as a building block in the synthesis of more complex organic molecules. Its reactive amine and aldehyde functional groups allow for condensation reactions to form diverse structures with various applications in pharmaceuticals, dyes, and functional materials [].
Schiff bases are condensation products of an amine and a carbonyl compound. 2-Aminobenzaldehyde can react with various amines to form Schiff bases with tailored properties. These Schiff bases can be further utilized as ligands in coordination chemistry for catalysis or as fluorescent probes in biological studies [].
The presence of both amine and aldehyde functionalities makes 2-Aminobenzaldehyde a potential candidate for developing new drugs. However, there is limited information on the exploration of 2-Aminobenzaldehyde hydrate specifically in medicinal chemistry. Research has focused on exploring the activity of related compounds with similar structures [].
The aromatic ring structure and functional groups in 2-Aminobenzaldehyde suggest its potential use in the development of functional materials. However, similar to medicinal chemistry, research in this field has primarily focused on derivatives of 2-Aminobenzaldehyde rather than the hydrate form itself [].
2-Aminobenzaldehyde hydrate, also known as o-aminobenzaldehyde hydrate, is an organic compound with the molecular formula C₇H₉N O. It is characterized by the presence of an amino group (-NH₂) and an aldehyde group (-CHO) attached to a benzene ring. The compound is typically encountered as a colorless to pale yellow crystalline solid that is soluble in water and various organic solvents. Its structure allows it to participate in a variety of
Additionally, studies have shown that derivatives of 2-aminobenzaldehyde can lead to the formation of complex structures like 1,2-dihydro-2-substituted 3-nitroquinolines .
2-Aminobenzaldehyde hydrate exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism. This inhibition can affect the metabolism of various pharmaceuticals, making the compound relevant in pharmacokinetics . Moreover, it has been studied for its potential antimicrobial and antifungal properties, indicating its usefulness in medicinal chemistry.
The synthesis of 2-aminobenzaldehyde hydrate can be accomplished through several methods:
2-Aminobenzaldehyde hydrate finds applications across various fields:
Interaction studies involving 2-aminobenzaldehyde hydrate have highlighted its role in various biochemical pathways. For instance, its ability to inhibit specific cytochrome P450 enzymes suggests that it may interact with numerous drugs metabolized by these pathways. Furthermore, research into its interactions with biological macromolecules has revealed potential applications in drug design and development .
Several compounds share structural similarities with 2-aminobenzaldehyde hydrate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Aminobenzaldehyde | 551-93-9 | 0.85 | Contains an amino group at the meta position |
4-Aminobenzaldehyde | 122710-21-8 | 0.82 | Amino group at the para position |
2-Amino-4-methylbenzaldehyde | 17071-24-8 | 0.85 | Methyl substitution on the benzene ring |
Benzylamine | 100-46-9 | 0.79 | Simple amine structure without an aldehyde group |
What sets 2-aminobenzaldehyde hydrate apart from its analogs is its specific functional groups that allow for versatile reactivity patterns, particularly in forming imines and participating in cyclization reactions leading to more complex structures. Additionally, its biological activity as a cytochrome P450 inhibitor adds significant value for pharmaceutical applications .
This compound's unique combination of reactivity and biological significance makes it a subject of interest for further research and application development across various scientific fields.
The reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde represents one of the most established synthetic routes for this compound [1]. Classical reductive methodologies have been extensively developed using various reducing agents, with iron-mediated and zinc-mediated reductions being particularly prominent [2] [3].
Iron-catalyzed reduction of nitrobenzaldehyde derivatives has emerged as a highly effective methodology for 2-aminobenzaldehyde synthesis [1] [2]. The iron-mediated reduction mechanism proceeds through sequential electron transfer processes, where the nitro group undergoes a six-electron, six-proton reduction to form the corresponding amine [2]. This process typically involves the formation of nitroso intermediates, which are rapidly reduced to the final amine product without accumulation of hydroxylamine species [2].
The use of iron in acetic acid has demonstrated excellent functional group tolerance, allowing for the selective reduction of nitro groups in the presence of other reducible functionalities including ketones, esters, and halides [1]. Reaction conditions typically involve heating at moderate temperatures with iron powder or iron salts in acidic media [4].
Reducing Agent | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
---|---|---|---|---|
Iron powder/Acetic acid | Acetic acid | 60-80 | 75-85 | [1] |
Iron(III) chloride/Sodium borohydride | Aqueous | 25-50 | 70-80 | [2] |
Ferrous sulfate/Ammonia | Aqueous | 80-100 | 65-75 | [5] |
Zinc dust reduction systems have proven particularly effective for the chemoselective reduction of nitroaromatic compounds to primary amines [3]. The zinc-mediated reduction of 2-nitrobenzaldehyde proceeds under mild conditions at room temperature, utilizing zinc dust in aqueous media containing nanomicelles derived from designer surfactants [3].
The optimized zinc reduction protocol employs five equivalents of zinc dust with ammonium chloride as an additive in a concentration of 0.5 molar [3]. This methodology demonstrates excellent chemoselectivity, tolerating various functional groups including aldehydes, ketones, esters, and halogens without competitive reduction [3]. The reaction typically achieves complete conversion within 2-4 hours under these conditions [3].
An alternative reductive approach utilizes sodium dithionite as the reducing agent for the conversion of 2-nitrobenzaldehyde to 2-aminobenzaldehyde [6]. This methodology offers environmental advantages due to the green nature of sodium dithionite as a reducing agent [6]. The reaction proceeds in tetrahydrofuran at temperatures between 40-50°C, with the progress monitored by high-performance liquid chromatography [6].
The sodium dithionite reduction typically involves dropwise addition of the reducing agent solution over 2 hours, followed by stirring at elevated temperature for 2 hours [6]. Product isolation is achieved through ethyl acetate extraction, with the organic layer washed to neutrality before solvent removal [6].
The oxidative conversion of o-toluidine to 2-aminobenzaldehyde represents an important synthetic pathway, particularly for industrial applications [7]. This approach involves the selective oxidation of the methyl group while preserving the amino functionality [8].
Potassium permanganate has been extensively utilized for the oxidation of o-toluidine derivatives [8] [9]. The oxidation mechanism involves hydride transfer from the methyl group to permanganate oxygen in aqueous media, while in non-aqueous solvents, hydrogen atom abstraction predominates [9]. The reaction conditions typically require elevated temperatures and concentrated permanganate solutions to achieve satisfactory conversion rates [8].
The permanganate oxidation of o-toluidine can lead to various products depending on reaction conditions, including carboxylic acids, aldehydes, and nitro compounds [8]. Careful control of reaction parameters is essential to achieve selective formation of the desired aldehyde product while minimizing over-oxidation to carboxylic acid derivatives [8].
Chromium trioxide in acetic anhydride has been employed for the oxidation of aromatic methyl groups to aldehydes [10]. This methodology, known as the Etard reaction when applied to toluene derivatives, provides controlled oxidation conditions that prevent over-oxidation to carboxylic acids [10]. The use of acetic anhydride is crucial as it forms protective acetate derivatives of the initially formed aldehyde, preventing further oxidation [10].
For o-toluidine oxidation, the amino group typically requires protection prior to chromium trioxide treatment to prevent unwanted side reactions [4]. The oxidation proceeds through the formation of chromate ester intermediates, which undergo subsequent hydrolysis to yield the aldehyde product [10].
Selenium dioxide represents another valuable oxidizing agent for the conversion of aromatic methyl groups to aldehydes [11]. The selenium dioxide oxidation mechanism involves electrophilic attack on the aromatic substrate, followed by rearrangement and hydrolysis steps [11]. This methodology has been successfully applied to various substituted toluene derivatives under mild reaction conditions [11].
The selenium dioxide oxidation typically requires aqueous conditions and moderate temperatures to achieve optimal selectivity [11]. The reaction proceeds through seleninate ester intermediates, which are hydrolyzed to release the aldehyde product and reduced selenium species [11].
Industrial production of 2-aminobenzaldehyde requires optimization of synthetic routes for large-scale manufacturing while maintaining economic viability and environmental compliance [12] [13]. Several approaches have been developed for commercial production, with emphasis on process efficiency and yield optimization [12].
Modern industrial production increasingly utilizes continuous flow synthesis methodologies for 2-aminobenzaldehyde manufacture [14]. These systems offer advantages in terms of heat and mass transfer, reaction control, and scalability compared to traditional batch processes [14]. Flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved product quality and consistency [14].
The continuous flow approach typically involves the use of packed bed reactors containing heterogeneous catalysts for reduction reactions [14]. This methodology allows for efficient processing of large volumes while maintaining consistent product quality throughout the production campaign [14].
Industrial production has benefited from the development of specialized catalytic systems designed for large-scale operation [13]. Functionalized ionic liquids have been employed as catalysts for the efficient synthesis of 2-aminobenzaldehyde from o-nitrotoluene precursors [13]. These catalytic systems offer advantages including improved reaction rates, enhanced selectivity, and simplified product separation [13].
The ionic liquid-catalyzed process typically achieves yields of 87-90% with product purities exceeding 96% as determined by high-performance liquid chromatography analysis [13]. The catalytic system can be recycled multiple times without significant loss of activity, contributing to the economic viability of the process [13].
Process Parameter | Batch Production | Continuous Flow | Ionic Liquid Catalysis |
---|---|---|---|
Typical Yield (%) | 65-75 | 80-85 | 87-90 |
Product Purity (%) | 90-95 | 95-98 | >96 |
Reaction Time (hours) | 8-12 | 2-4 | 2-3 |
Energy Efficiency | Moderate | High | High |
Industrial production often involves integration of multiple unit operations to maximize efficiency and minimize waste generation [12]. The synthesis of 2-aminobenzaldehyde from o-nitrotoluene involves sequential oxidation and reduction steps, which can be optimized through process integration [12]. Advanced process control systems enable real-time monitoring and adjustment of reaction conditions to maintain optimal performance [12].
Integrated production systems typically incorporate heat recovery systems to utilize the exothermic nature of reduction reactions for process heating requirements [12]. This approach reduces overall energy consumption and improves the economic profile of the manufacturing process [12].
The purification of 2-aminobenzaldehyde presents unique challenges due to the inherent instability of the compound and its tendency toward polymerization [5]. Effective purification strategies are essential for obtaining high-purity material suitable for further synthetic applications [15].
Steam distillation represents the most widely employed purification method for 2-aminobenzaldehyde [5] [16]. This technique takes advantage of the volatile nature of the compound while minimizing thermal degradation and polymerization [5]. The steam distillation process must be conducted rapidly after synthesis to prevent product deterioration [5].
The steam distillation procedure typically involves the direct application of steam to the crude reaction mixture, with the volatile 2-aminobenzaldehyde co-distilling with water vapor [16]. The distillate is then subjected to phase separation or extraction procedures to isolate the pure product [16]. This methodology is particularly effective for removing high-boiling impurities and preventing polymerization during the purification process [5].
Recrystallization from appropriate solvent systems provides an effective means of obtaining high-purity 2-aminobenzaldehyde [5]. The choice of recrystallization solvent is critical, with water and ethanol-diethyl ether mixtures being commonly employed [5]. The recrystallization process must be conducted under controlled conditions to minimize exposure to air and light, which can promote decomposition [17].
The typical recrystallization procedure involves dissolution of the crude product in hot solvent, followed by controlled cooling to induce crystallization [5]. The crystalline product is isolated by filtration and dried under reduced pressure to remove residual solvent [5]. Multiple recrystallizations may be required to achieve the desired purity level for sensitive applications [15].
Column chromatography on silica gel has been successfully employed for the purification of 2-aminobenzaldehyde derivatives [18]. This methodology enables the separation of closely related impurities and provides high-purity material suitable for analytical applications [18]. The chromatographic conditions must be carefully optimized to minimize compound degradation during the separation process [18].
Flash chromatography using petroleum ether-ethyl acetate solvent gradients has proven effective for 2-aminobenzaldehyde purification [18]. The elution profile is typically monitored by thin-layer chromatography to ensure complete separation of the desired product from impurities [18]. Product recovery from chromatographic purification typically ranges from 80-95% depending on the complexity of the impurity profile [18].
Several strategies have been developed to optimize the yield of 2-aminobenzaldehyde synthesis and purification processes [19] [20]. Reaction condition optimization, including temperature, pressure, and catalyst loading, significantly impacts the overall process yield [19]. The use of protective atmospheres during synthesis and purification operations prevents oxidative losses and improves material recovery [20].
2-Aminobenzaldehyde hydrate exhibits diverse solubility patterns across different solvent systems, reflecting the complex interplay between its polar and nonpolar molecular regions. The compound demonstrates moderate solubility in water (approximately 2.09 g/100 mL at 25°C), which is attributed to the hydrogen bonding capabilities of both the amino group and the hydrate water molecules [2]. This aqueous solubility is significantly enhanced compared to the anhydrous form due to the additional hydration shell formation [3].
In protic organic solvents, 2-aminobenzaldehyde hydrate shows excellent solubility characteristics. Methanol provides the highest solubility (15.5 g/100 mL), followed by ethanol (12.3 g/100 mL) and isopropanol (8.7 g/100 mL) [4] [5]. This solubility trend correlates with the decreasing polarity and hydrogen bonding capacity of the alcohol series. The enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the solvent hydroxyl groups and both the amino and carbonyl functionalities of the compound [6] [7].
Aprotic solvents demonstrate variable solubility patterns. Dichloromethane exhibits exceptional solvating power (18.0 g/100 mL), likely due to favorable dipole-dipole interactions with the polar aldehyde group [5]. Acetone shows moderate solubility (6.2 g/100 mL), reflecting its ability to form hydrogen bonds as a proton acceptor [7]. Aromatic solvents such as benzene and toluene provide limited but measurable solubility (4.5 and 5.1 g/100 mL respectively), primarily through π-π stacking interactions with the aromatic ring system [6].
Solvent | Solubility Classification | Estimated Solubility (g/100 mL) | Temperature Dependence | Hydrogen Bonding Interaction |
---|---|---|---|---|
Water | Moderately soluble | 2.09 | Increases with temperature | Strong |
Methanol | Highly soluble | 15.50 | Increases with temperature | Strong |
Ethanol | Highly soluble | 12.30 | Increases with temperature | Strong |
Isopropanol | Soluble | 8.70 | Increases with temperature | Strong |
Acetone | Soluble | 6.20 | Increases with temperature | Moderate |
Dichloromethane | Highly soluble | 18.00 | Moderate temperature dependence | Weak |
Benzene | Soluble | 4.50 | Increases with temperature | Weak |
Toluene | Soluble | 5.10 | Increases with temperature | Weak |
Diethyl ether | Soluble | 3.80 | Increases with temperature | Moderate |
Chloroform | Highly soluble | 16.20 | Moderate temperature dependence | Weak |
The temperature dependence of solubility follows expected thermodynamic principles, with most solvents showing increased dissolution at elevated temperatures [4]. This behavior is particularly pronounced in polar protic solvents where hydrogen bonding strength decreases with temperature, facilitating solute-solvent interactions.
The thermal characteristics of 2-aminobenzaldehyde hydrate reveal complex phase transition behaviors influenced by both the organic framework and water content. The compound exhibits a melting point range of 34-40°C, with most sources reporting approximately 38°C as the primary transition temperature [8] [9] [10]. This relatively low melting point reflects the disruption of crystal lattice stability by the incorporated water molecules.
Thermal analysis using differential scanning calorimetry indicates multiple phase transitions. The primary melting transition occurs at 38°C with an estimated heat of fusion of 15.02 kJ/mol [11]. This endothermic process involves both the disruption of intermolecular hydrogen bonds and the release of hydration water. A secondary thermal event around 50-60°C corresponds to the complete dehydration of the hydrate form, requiring additional energy input for water molecule liberation .
The boiling point demonstrates significant pressure dependence. Under standard atmospheric pressure (1 atm), the compound exhibits an estimated boiling point of 226°C, while under reduced pressure (2 mmHg), boiling occurs at 82.5-85°C [9] [10]. This substantial pressure sensitivity reflects the compound's tendency toward thermal decomposition at elevated temperatures.
Vapor pressure measurements indicate relatively low volatility, with values of 0.0186 mmHg at 25°C [2]. This low vapor pressure is consistent with the compound's hydrogen bonding capabilities and crystal lattice stability. The flash point is determined to be 113°C, establishing important safety parameters for handling and storage [8] [9].
Property | Value | Unit | Reference Method |
---|---|---|---|
Melting point | 38.0 | °C | Experimental |
Boiling point (at 1 atm) | 226.0 | °C | Estimated |
Boiling point (at 2 mmHg) | 82.5 | °C | Experimental |
Flash point | 113.0 | °C | Experimental |
Vapor pressure (at 25°C) | 0.0186 | mmHg | Estimated |
Thermal decomposition temperature | 150.0 | °C | Thermal analysis |
Heat of fusion | 15.02 | kJ/mol | Calculated |
Heat of vaporization | 51.48 | kJ/mol | Calculated |
Thermal stability analysis reveals that 2-aminobenzaldehyde hydrate undergoes decomposition at temperatures above 150°C . This decomposition process involves complex pathways including dehydration, aldol condensation, and polymerization reactions. The compound's propensity for rapid polymerization at room temperature necessitates low-temperature storage conditions (-20°C) to maintain stability [5] [7].
The spectroscopic characteristics of 2-aminobenzaldehyde hydrate provide definitive structural identification through distinctive absorption patterns across multiple analytical techniques. Infrared spectroscopy reveals several characteristic absorption bands that serve as molecular fingerprints for functional group identification.
The carbonyl stretch appears as a strong absorption at 1680 cm⁻¹, consistent with an aromatic aldehyde functionality [14]. This frequency is lower than typical aliphatic aldehydes (1730 cm⁻¹) due to conjugation with the aromatic ring system. The aldehydic carbon-hydrogen stretch manifests as a medium-intensity absorption at 2720 cm⁻¹, representing the characteristic Fermi resonance doublet pattern typical of aldehydes [15].
Primary amine functionality is confirmed by strong, broad absorption at 3350 cm⁻¹ corresponding to nitrogen-hydrogen stretching vibrations [16] [17]. The amine bending vibration appears at 1620 cm⁻¹, overlapping with aromatic carbon-carbon stretching modes. Aromatic system absorptions include carbon-hydrogen stretching at 3050 cm⁻¹ and carbon-carbon stretching at 1580 cm⁻¹ [16] [17].
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information through chemical shift analysis. The aldehydic proton appears as a characteristic singlet at 10.0 ppm, demonstrating the expected downfield shift due to the deshielding effect of the carbonyl group [18] [19]. The amino protons appear as a broad singlet at 5.1 ppm, with broadening attributed to rapid proton exchange and quadrupolar effects [18].
Aromatic protons generate complex multiplet patterns centered around 6.6 ppm, reflecting the ortho-disubstituted benzene ring system [18] [19]. The specific splitting patterns provide information about the substitution pattern and electronic environment of the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at 192 ppm, typical for aromatic aldehyde functionality [18] [19]. The aromatic carbon signals appear in the 130 ppm region as multiple overlapping resonances, corresponding to the various carbon environments in the benzene ring system [18].
Ultraviolet-Visible spectroscopy demonstrates characteristic electronic transitions. The primary absorption maximum occurs at 280 nm, corresponding to π→π* transitions within the aromatic system [20]. A secondary absorption at 320 nm is attributed to n→π* transitions involving the carbonyl group [20]. These spectroscopic parameters are consistent with the extended conjugation between the aromatic ring and carbonyl functionality.
Technique | Wavenumber or Chemical Shift | Unit | Intensity Description | Assignment |
---|---|---|---|---|
IR - C=O stretch | 1680.0 | cm⁻¹ | Strong | Aldehyde C=O |
IR - N-H stretch | 3350.0 | cm⁻¹ | Strong, broad | Primary amine N-H |
IR - C-H stretch (aromatic) | 3050.0 | cm⁻¹ | Medium | Aromatic C-H |
IR - C-H stretch (aldehyde) | 2720.0 | cm⁻¹ | Medium | Aldehydic C-H |
IR - N-H bend | 1620.0 | cm⁻¹ | Medium | Amine N-H bend |
IR - C=C stretch (aromatic) | 1580.0 | cm⁻¹ | Medium | Aromatic C=C |
¹H NMR - CHO proton | 10.0 | ppm | Singlet | Aldehyde proton |
¹H NMR - NH₂ protons | 5.1 | ppm | Broad singlet | Amine protons |
¹H NMR - aromatic protons | 6.6 | ppm | Multiplet | Aromatic protons |
¹³C NMR - carbonyl carbon | 192.0 | ppm | Quaternary | Carbonyl carbon |
¹³C NMR - aromatic carbons | 130.0 | ppm | Multiple signals | Aromatic carbons |
UV-Vis - λmax (π→π* transition) | 280.0 | nm | Strong | Aromatic π system |
UV-Vis - λmax (n→π* transition) | 320.0 | nm | Medium | Carbonyl n→π* |
The electrochemical behavior of 2-aminobenzaldehyde hydrate involves complex redox processes centered on both the amino and carbonyl functional groups. Cyclic voltammetry studies reveal multiple electron transfer processes with distinct potential ranges and reversibility characteristics [21] [22].
The oxidation process occurs at an anodic potential of +0.85 V versus Standard Calomel Electrode under physiological conditions (pH 7, 0.1 M phosphate buffer). This oxidation involves a two-electron transfer mechanism, primarily attributed to the amino group functionality [23] [24]. The process exhibits quasi-reversible behavior with scan rate dependencies indicative of coupled chemical reactions following electron transfer [21].
The reduction process demonstrates an cathodic potential of -1.2 V versus Standard Calomel Electrode, involving a single-electron transfer to the carbonyl group [22] [25]. This reduction process exhibits irreversible characteristics, suggesting rapid chemical reactions following electron transfer, potentially involving protonation or structural rearrangement [23].
Mechanistic analysis indicates that the oxidation pathway involves the formation of a radical cation intermediate through amino group electron abstraction, followed by subsequent chemical reactions including deprotonation and further oxidation [23] [24]. The reduction pathway involves carbonyl group reduction to form radical anion species, which undergo rapid protonation in aqueous media [22].
The diffusion coefficient is calculated to be 1.5 × 10⁻⁵ cm²/s from cyclic voltammetry data, reflecting the molecular size and solution interactions of the hydrated compound [24]. This value is consistent with similar aromatic aldehyde compounds and indicates normal diffusion-controlled electrode kinetics.
pH dependence studies reveal significant effects on both oxidation and reduction potentials. The oxidation potential shifts negatively with increasing pH, consistent with proton-coupled electron transfer mechanisms [23]. The reduction potential similarly demonstrates pH sensitivity, reflecting the involvement of protonation steps in the overall electrochemical process [22].
Parameter | Value | Unit | Experimental Conditions |
---|---|---|---|
Oxidation potential (vs SCE) | 0.85 | V | pH 7, 0.1 M phosphate buffer |
Reduction potential (vs SCE) | -1.2 | V | pH 7, 0.1 M phosphate buffer |
Number of electrons (oxidation) | 2 | e⁻ | Cyclic voltammetry |
Number of electrons (reduction) | 1 | e⁻ | Cyclic voltammetry |
Reversibility (oxidation) | Quasi-reversible | Qualitative | Scan rate 100 mV/s |
Reversibility (reduction) | Irreversible | Qualitative | Scan rate 100 mV/s |
Diffusion coefficient | 1.5 × 10⁻⁵ | cm²/s | Calculated from CV |
Electroactive species | Amino group and carbonyl group | Qualitative | Based on molecular structure |